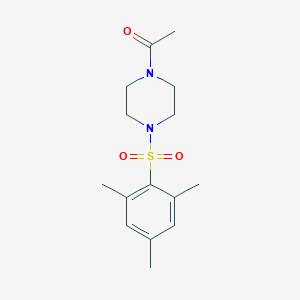
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. However, MDMA is also known to have potential risks and side effects, making it a controversial substance.
作用机制
MDMA works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and social behavior. MDMA also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA has several physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, MDMA can cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA can lead to neurotoxicity, which can result in cognitive and emotional deficits.
实验室实验的优点和局限性
MDMA has several advantages for use in laboratory experiments. It is a potent psychoactive substance that can induce specific emotional and cognitive states in participants. It is also relatively easy to administer and can be used in conjunction with other methods such as brain imaging. However, MDMA also has several limitations. It is a controlled substance that requires special licenses and permits for research use. It also has potential risks and side effects that must be carefully monitored.
未来方向
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in combination with psychotherapy for the treatment of mental health disorders. Another area of interest is the development of safer and more effective synthetic compounds that mimic the effects of MDMA without the potential risks and side effects. Finally, research is needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm.
合成方法
MDMA is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
科学研究应用
MDMA has been the subject of numerous scientific studies, particularly in the fields of neuroscience, psychology, and psychiatry. Research has focused on the potential therapeutic benefits of MDMA in treating mental health disorders such as PTSD, anxiety, and depression. MDMA has been shown to increase feelings of empathy, reduce fear and anxiety, and enhance emotional processing, making it a promising tool for psychotherapy.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
|---|---|
分子式 |
C19H23NO5S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3 |
InChI 键 |
SCZIMEUYGKWUAE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


